2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid is a complex organic compound with significant implications in various fields of chemistry and biology. This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and potential applications. It is classified under amino acids and derivatives, specifically as a bicyclic amino acid due to the presence of a bicyclo[3.1.0]hexane moiety.
The compound can be synthesized through various chemical methods, which involve the manipulation of simpler organic molecules to form the bicyclic structure. Its molecular formula is , and it has a molecular weight of 226.23 g/mol. The IUPAC name for this compound is methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate, indicating its structural complexity and functional groups.
This compound falls under several classifications:
The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid typically involves several steps:
The use of continuous flow reactors has been noted to enhance yield and efficiency during synthesis processes by allowing better control over reaction conditions and reducing side reactions.
The molecular structure of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate |
| InChI | InChI=1S/C10H14N2O4/c1-16... |
| InChI Key | YXZDOCZTQJXSMF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCN1C(=O)C2CC2C1=O)N |
This structure showcases a bicyclic arrangement with multiple functional groups that contribute to its chemical behavior.
The InChI and SMILES codes provide a digital representation of the compound's structure, useful for computational chemistry applications.
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives that may exhibit different biological activities.
The mechanism of action for 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid primarily involves its interaction with specific molecular targets within biological systems:
Data regarding specific targets and pathways are still under investigation but suggest promising avenues for further research in pharmacology .
The physical properties include:
Chemical properties are characterized by:
Relevant analyses indicate that the compound exhibits typical behavior for amino acids and derivatives in biochemical contexts .
The applications of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid are diverse:
The unique structural features make it a candidate for further exploration in both academic research and industrial applications .
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9